![molecular formula C12H11N3O2 B11107745 N'-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11107745.png)
N'-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide is a compound that belongs to the class of Schiff bases. Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a furan ring and a pyridine ring, which are connected through a hydrazone linkage. The compound exists in the E conformation with respect to the azomethane C=N bond and has a keto form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-methylfurfural and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and pyridine rings.
Reduction: Aminated derivatives of the original compound.
Substitution: Substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can inhibit enzyme activity by binding to the active site. Additionally, the hydrazone linkage can interact with biological macromolecules, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- E-N’-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide
- E-N’-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-3-carbohydrazide is unique due to the presence of both furan and pyridine rings, which confer distinct electronic and steric properties. This uniqueness enhances its potential as a versatile ligand in coordination chemistry and its biological activity profile .
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9-4-5-11(17-9)8-14-15-12(16)10-3-2-6-13-7-10/h2-8H,1H3,(H,15,16)/b14-8+ |
InChI Key |
ZGZMHLUNDKKGTA-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CN=CC=C2 |
solubility |
>34.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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